molecular formula C11H16N2S B12473500 3-Phenylbutyl carbamimidothioate

3-Phenylbutyl carbamimidothioate

Cat. No.: B12473500
M. Wt: 208.33 g/mol
InChI Key: NZMPACDSYWNRIW-UHFFFAOYSA-N
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Description

3-Phenylbutyl carbamimidothioate is a thiourea derivative characterized by a carbamimidothioate group (-S-C(=NH)-NH₂) attached to a 3-phenylbutyl chain. This compound has garnered attention in medicinal chemistry due to its role as a potent enzymatic inhibitor. For instance, it was identified as Compound 206 in a study targeting aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to amikacin. Compound 206 demonstrated robust inhibition of AAC(6')-Ib, enhancing amikacin’s efficacy against resistant pathogens like Klebsiella pneumoniae and Acinetobacter baumannii .

Structurally, the carbamimidothioate moiety exhibits resonance stabilization, with bond lengths (e.g., C–N ≈ 1.3–1.4 Å, C–S ≈ 1.8 Å) and angles (~119° for N–C–N) consistent with sp² hybridization and π-conjugation . The 3-phenylbutyl chain contributes hydrophobicity, influencing membrane permeability and target binding.

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

3-phenylbutyl carbamimidothioate

InChI

InChI=1S/C11H16N2S/c1-9(7-8-14-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H3,12,13)

InChI Key

NZMPACDSYWNRIW-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC(=N)N)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Phenylbutyl carbamimidothioate involves the reaction of aryl diazonium fluoroborates with aryl isothiocyanates and amines in the presence of triethylamine (Et3N) as a base at room temperature . This method is advantageous due to its simplicity, efficiency, and the mild reaction conditions required.

Industrial Production Methods

While specific industrial production methods for 3-Phenylbutyl carbamimidothioate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-Phenylbutyl carbamimidothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

3-Phenylbutyl carbamimidothioate has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Phenylbutyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate cellular processes by affecting signal transduction pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Carbamimidothioate Derivatives

Structural Analogues

Table 1: Structural and Functional Comparison of Carbamimidothioate Derivatives
Compound Name Substituent Group Molecular Weight Key Biological Activity Reference
3-Phenylbutyl carbamimidothioate 3-Phenylbutyl ~279.4 g/mol* AAC(6')-Ib inhibition, antibacterial
(3-Chlorophenyl)methyl carbamimidothioate 3-Chlorobenzyl 200.7 g/mol Undisclosed (likely antimicrobial)
Methyl carbamimidothioate sulfate Methyl 184.2 g/mol Precursor for antiviral thiouracils
3-Mercaptoquinoxalin-2-yl carbamimidothioate Quinoxaline-thiol ~278.3 g/mol* Topoisomerase II inhibition, anticancer
Imidazol-4-ylpropyl-(4-bromophenethyl) carbamimidothioate Imidazole-bromophenyl 529.1 g/mol Undisclosed (potential CNS targets)

*Calculated based on molecular formulae from cited references.

Key Observations:
  • Substituent Effects : The 3-phenylbutyl group in the target compound enhances hydrophobic interactions with enzyme pockets (e.g., AAC(6')-Ib), while smaller groups like methyl (–2) or polar groups like sulfamoylphenyl () alter solubility and target selectivity.
  • Biological Activity: Antibacterial: 3-Phenylbutyl carbamimidothioate uniquely targets bacterial resistance enzymes, unlike methyl carbamimidothioate derivatives, which are intermediates for antiviral thiouracils (e.g., anti-HIV-1 integrase activity) . Anticancer: Quinoxaline-based analogues () exhibit DNA intercalation and TopoII inhibition, a mechanism absent in 3-phenylbutyl derivatives.
Key Observations:
  • Efficiency : Methyl carbamimidothioate synthesis via MCR (–2) achieves higher yields (>85%) compared to combinatorial approaches for 3-phenylbutyl derivatives (~80%).
  • Modularity : The 3-phenylbutyl group is introduced via late-stage functionalization in combinatorial libraries, whereas smaller substituents (e.g., methyl) are incorporated directly in MCRs.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Quinoxaline and imidazole derivatives () may undergo cytochrome P450-mediated oxidation, whereas the 3-phenylbutyl group could resist rapid metabolism due to steric hindrance.

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